molecular formula C40H56N3O4S+ B1675085 Maralixibat CAS No. 716313-53-0

Maralixibat

Numéro de catalogue: B1675085
Numéro CAS: 716313-53-0
Poids moléculaire: 675.0 g/mol
Clé InChI: STPKWKPURVSAJF-LJEWAXOPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La préparation de Maralixibat implique des voies de synthèse complexes. Le composé est synthétisé par une série de réactions chimiques, notamment la formation de la structure de base et la fonctionnalisation ultérieure. Les méthodes de production industrielle impliquent une synthèse à grande échelle dans des conditions contrôlées afin de garantir la pureté et l'efficacité du produit final .

Analyse Des Réactions Chimiques

Maralixibat subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

    Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent les agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

    Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

This compound agit en inhibant le transporteur iléal des acides biliaires (IBAT), qui est responsable de la réabsorption des acides biliaires dans l'intestin. En inhibant ce transporteur, this compound réduit la réabsorption des acides biliaires, ce qui entraîne une augmentation de l'excrétion fécale des acides biliaires et une diminution du pool d'acides biliaires dans l'organisme. Cela contribue à soulager les symptômes du prurit cholestatique chez les patients atteints du syndrome d'Alagille .

Applications De Recherche Scientifique

Treatment of Alagille Syndrome

Maralixibat has been extensively studied for its efficacy in managing symptoms of ALGS. Key findings include:

  • Improvement in Event-Free Survival : A study demonstrated that patients treated with this compound had significantly better event-free survival rates compared to a control cohort. Over six years, the event-free survival rate was 71.4% for the this compound cohort versus 50% for controls, indicating a substantial improvement (hazard ratio 0.305; p < 0.0001) .
  • Real-World Effectiveness : In a broader clinical context, this compound has shown effectiveness in patients who did not meet strict clinical trial criteria. A retrospective review indicated that patients experienced reductions in pruritus and were well-tolerated without significant gastrointestinal complications .

Progressive Familial Intrahepatic Cholestasis

This compound is also being investigated for its efficacy in PFIC. Clinical trials have reported:

  • Durable Improvements : In a phase 2b trial, this compound demonstrated significant reductions in serum bile acid levels and pruritus over an extended treatment period. Participants who continued treatment maintained their improvements compared to those switched to placebo .

Efficacy

This compound has shown promising results across various studies:

  • Reduction in Serum Bile Acids : In clinical trials, participants treated with this compound had a mean reduction in serum bile acids of approximately 96 µmol/L by week 48 .
  • Symptom Relief : Patient-reported outcomes indicated significant improvements in pruritus scores, underscoring the drug's potential to enhance quality of life for patients suffering from chronic cholestasis .

Safety

The safety profile of this compound has been favorable:

  • Adverse Events : Most treatment-emergent adverse events reported were mild and unrelated to this compound. Serious adverse events were infrequent and did not necessitate discontinuation of therapy .
  • Tolerability in Infants : Recent data highlighted that this compound is well tolerated even in infants as young as two months, further expanding its potential application .

Case Study 1: Long-Term Treatment in ALGS

A longitudinal study involving patients with ALGS treated with this compound over several years showed sustained improvements in both liver function tests and symptom management. The study's robust statistical methods allowed comparisons with natural history data from untreated cohorts, reinforcing the drug's therapeutic benefits .

Case Study 2: Expanded Access Program Insights

Analysis from an expanded access program provided insights into real-world applications of this compound. Patients who would typically be excluded from clinical trials due to complex medical histories still benefited from treatment, suggesting that this compound's effectiveness may extend beyond controlled trial environments .

Mécanisme D'action

Maralixibat acts by inhibiting the ileal bile acid transporter (IBAT), which is responsible for the reabsorption of bile acids from the intestine. By inhibiting this transporter, this compound reduces the reabsorption of bile acids, leading to increased fecal excretion of bile acids and a decrease in the bile acid pool in the body. This helps to alleviate the symptoms of cholestatic pruritus in patients with Alagille syndrome .

Comparaison Avec Des Composés Similaires

Maralixibat est similaire à d'autres inhibiteurs de l'IBAT, comme l'odevixibat. this compound est unique par son application spécifique au traitement du prurit cholestatique chez les patients atteints du syndrome d'Alagille. D'autres composés similaires comprennent :

This compound se distingue par son approbation spécifique pour une utilisation chez les patients pédiatriques atteints du syndrome d'Alagille et son efficacité démontrée dans la réduction du prurit .

Activité Biologique

Maralixibat is an ileal bile acid transporter inhibitor (IBAT) primarily indicated for the treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS) . This compound represents a significant advancement in the management of cholestasis, a condition characterized by impaired bile flow, leading to severe itching and liver complications. The drug's mechanism involves inhibiting bile acid reabsorption in the ileum, which increases bile acid synthesis and alters cholesterol metabolism, providing symptomatic relief for patients suffering from conditions like ALGS.

This compound functions by blocking the ileal sodium-dependent bile acid transporter , which prevents the reabsorption of bile acids back into the enterohepatic circulation. This inhibition leads to increased bile acid synthesis in the liver, which is regulated by feedback mechanisms involving the farnesoid X receptor (FXR) and fibroblast growth factor 19 (FGF19) pathways. The result is a reduction in serum bile acid levels and alleviation of pruritus symptoms associated with cholestatic liver diseases .

Key Clinical Trials

  • ICONIC Trial :
    • Design : A phase 2b randomized withdrawal study.
    • Participants : 31 children aged 1-18 with ALGS.
    • Results : After 18 weeks of treatment with this compound (380 μg/kg), significant reductions in serum bile acids (sBA) and pruritus were observed. The primary endpoint was met, with a mean sBA reduction of -117 μmol/L compared to placebo .
  • Long-Term Efficacy Study :
    • Patients were followed for up to 240 weeks, showing sustained improvements in sBA levels and quality of life measures. Notably, patients who achieved a >75% reduction in sBA levels remained transplant-free after five years .

Case Studies

A recent study highlighted real-world applications of this compound outside clinical trial settings. Eight patients who did not meet strict inclusion criteria for trials experienced significant reductions in pruritus after treatment with this compound. The drug was well tolerated, with no severe gastrointestinal complications reported .

Summary of Findings

Study/TrialDurationParticipantsKey Findings
ICONIC Trial18 weeks31Significant reduction in sBA (-117 μmol/L) and pruritus
Long-Term StudyUp to 240 weeksVariesSustained sBA reduction; all responders remained transplant-free
Real-World ExperienceN/A8Effective in broader patient population; well tolerated

Safety Profile

This compound has shown a favorable safety profile across various studies. The most common adverse effects reported were gastrointestinal-related, typically mild to moderate and self-limiting. Liver enzyme elevations were noted but were consistent with normal fluctuations seen in ALGS patients, with no significant increases in bilirubin levels observed .

Propriétés

Key on ui mechanism of action

Patients with Alagille syndrome experience potentially debilitating pruritus. The exact mechanism of cholestatic pruritus in Alagille syndrome is not well defined, however it is correlated with elevated total serum bile acid concentrations. Enterohepatic circulation involves the synthesis of bile acid from cholesterol in the liver, conjugation with glycine or taurine, excretion into the duodenum, 95% resorption in the distal ileum through the ileal bile acid transporter (IBAT), return to the liver via the portal vein, and uptake into the liver by the sodium-dependent taurocholate co-transporting peptide (NTCP). It is important to note that unconjugated bile acids may freely diffuse across the intestinal mucosa or be transported across by other organic anion transporters. Maralixibat reversibly inhibits IBAT to decrease bile acid resorption in the ileum, leading to decreased resorption of bile acids in the distal ileum, increased elimination of bile acids in the feces, and decreased serum bile acids. The mechanism of action of maralixibat also leads to increased rates of diarrhea in patients. Under normal conditions, bile acids binding to the farnesoid X receptor (FXR) in the liver by via nuclear receptor small heterodimer partner (SHP) or in the ileum via fibroblast growth factor 19 (FGF19), triggers signal cascade that inhibits CYP7A1-mediated bile acid synthesis. Inhibition of IBAT by maralixibat, inhibits these negative feedback loops, leading to increased bile acid synthesis, and a reduction of low density lipoprotein cholesterol. In one clinical trial (NCT02057692), not all dose strengths were associated with a clinically significant difference between maralixibat and placebo.

Numéro CAS

716313-53-0

Formule moléculaire

C40H56N3O4S+

Poids moléculaire

675.0 g/mol

Nom IUPAC

(4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol

InChI

InChI=1S/C40H56N3O4S/c1-5-7-19-40(20-8-6-2)30-48(45,46)37-18-15-34(41(3)4)27-36(37)38(39(40)44)33-13-16-35(17-14-33)47-29-32-11-9-31(10-12-32)28-43-24-21-42(22-25-43)23-26-43/h9-18,27,38-39,44H,5-8,19-26,28-30H2,1-4H3/q+1/t38-,39-/m1/s1

Clé InChI

STPKWKPURVSAJF-LJEWAXOPSA-N

SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC

SMILES isomérique

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC

SMILES canonique

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Maralixibat;  SHP-625;  SHP625;  SHP 625

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maralixibat
Reactant of Route 2
Maralixibat
Reactant of Route 3
Maralixibat
Reactant of Route 4
Maralixibat
Reactant of Route 5
Maralixibat
Reactant of Route 6
Maralixibat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.